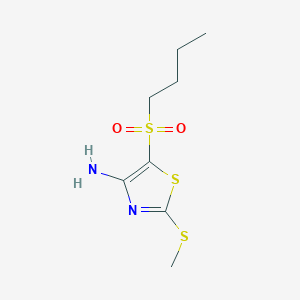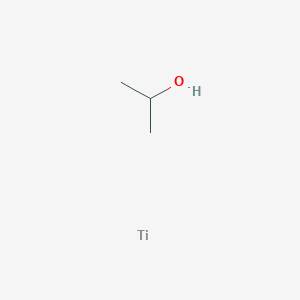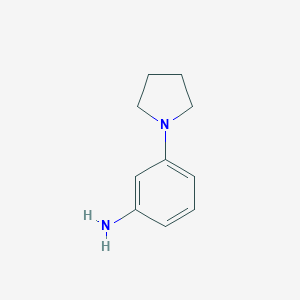
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. It is a chelating agent that binds to calcium ions, which makes it an important tool for studying calcium signaling in cells. BAPTA has been used in a wide range of research areas, including neuroscience, cell biology, and physiology.
Mécanisme D'action
BAPTA acts as a chelating agent by binding to calcium ions. Once BAPTA binds to calcium, it forms a stable complex that prevents the calcium ion from interacting with other molecules in the cell. This disrupts calcium signaling pathways and can have a wide range of effects on cellular processes.
Effets Biochimiques Et Physiologiques
BAPTA has been shown to have a wide range of biochemical and physiological effects. In neurons, BAPTA can inhibit the release of neurotransmitters by disrupting calcium signaling pathways. It can also affect synaptic plasticity and long-term potentiation, which are important processes for learning and memory. In addition, BAPTA has been shown to have anti-inflammatory effects and can inhibit the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BAPTA in lab experiments is its ability to selectively chelate calcium ions. This allows researchers to investigate the role of calcium in various cellular processes without affecting other signaling pathways. However, BAPTA has some limitations. It is not cell-permeable, which means that it cannot be used to study calcium signaling in intracellular compartments. In addition, BAPTA can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research involving BAPTA. One area of interest is the development of new chelators that can selectively target other metal ions in addition to calcium. Another area of interest is the use of BAPTA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize calcium signaling in live cells, which could provide new insights into the role of calcium in cellular processes.
Méthodes De Synthèse
BAPTA can be synthesized using a variety of methods, but the most common approach involves the reaction of 1,3-bis(4-nitrophenyl)propane with ethylenediamine. The resulting product is then treated with phosgene to form the final compound. Other methods include the use of N-(2-hydroxyethyl)ethylenediamine and the reaction of 1,3-bis(4-nitrophenyl)propane with 1,2-bis(2-aminoethoxy)ethane.
Applications De Recherche Scientifique
BAPTA has a wide range of scientific research applications, particularly in the fields of neuroscience and cell biology. It is commonly used to study calcium signaling in cells, as it can selectively chelate calcium ions and thereby disrupt intracellular calcium signaling pathways. This allows researchers to investigate the role of calcium in various cellular processes, including neurotransmitter release, synaptic plasticity, and cell death.
Propriétés
Numéro CAS |
115044-37-6 |
|---|---|
Nom du produit |
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane |
Formule moléculaire |
C27H32N6O3 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C27H32N6O3/c1-2-24(36-23-13-7-19(8-14-23)27(32)33)20(15-34-21-9-3-17(4-10-21)25(28)29)16-35-22-11-5-18(6-12-22)26(30)31/h3-14,20,24H,2,15-16H2,1H3,(H3,28,29)(H3,30,31)(H3,32,33) |
Clé InChI |
BUWWHPDJWUGBAN-UHFFFAOYSA-N |
SMILES |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
SMILES canonique |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
Synonymes |
1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane 1-(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)-butane TAPB TAPB-Br TAPB-H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)


![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)





![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)



